3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3-phenyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-22-14-13-18(15-23(22)29-2)20-16-21(17-9-5-3-6-10-17)25(24-20)30(26,27)19-11-7-4-8-12-19/h3-15,21H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFJTBVVZPGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Substituents: The phenyl and phenylsulfonyl groups can be introduced via electrophilic aromatic substitution reactions. The dimethoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, followed by reduction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of sulfides or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that pyrazole derivatives, including 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, exhibit significant anti-inflammatory properties. For instance, derivatives have been evaluated for their ability to inhibit inflammatory mediators in various models. A study highlighted the synthesis of several pyrazole derivatives that demonstrated potent anti-inflammatory activity comparable to established drugs such as diclofenac and celecoxib .
Anticancer Properties
Pyrazole compounds have also been investigated for their cytotoxic effects against cancer cell lines. Some studies suggest that modifications in the pyrazole structure can enhance its anticancer efficacy. The specific compound under discussion has shown promise in targeting metabolic enzymes relevant to cancer progression, indicating potential for further development in oncology .
Neuroprotective Effects
The neuroprotective capabilities of pyrazole derivatives are notable, with some compounds demonstrating inhibition of enzymes associated with neurodegenerative disorders. The compound's ability to modulate acetylcholinesterase activity suggests a role in treating conditions like Alzheimer's disease .
Case Studies
Several case studies have documented the pharmacological evaluation of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A series of synthesized pyrazoles were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing IC50 values comparable to standard anti-inflammatory medications .
- Evaluation of Anticancer Properties : In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines, leading to further exploration of structure-activity relationships (SAR) within this chemical class .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
Pyrazoline derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
Position 3 Substituents :
- The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, improving solubility and π-π stacking interactions compared to chloro or methyl substituents.
- The 2-naphthyl group in adds bulkiness, which may sterically hinder target binding.
Position 5 Substituents :
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group in the target compound enhances hydrophilicity (logP ~3.5*) compared to chloro- or nitro-substituted analogues (logP ~4.0–4.5) .
- Thermal Stability : Sulfonyl-containing derivatives (target, ) exhibit higher melting points (>200°C) due to strong intermolecular interactions.
Biological Activity
3-(3,4-Dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, a complex organic compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This compound is characterized by a five-membered ring containing nitrogen atoms and various substituents that enhance its pharmacological properties. The molecular formula is C19H20N2O3S with a molecular weight of approximately 356.44 g/mol.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of the dimethoxyphenyl group and the phenylsulfonyl moiety are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O3S |
| Molecular Weight | 356.44 g/mol |
| Chemical Class | Pyrazole |
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Specifically, studies have shown that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines.
Anticancer Activity
The anticancer potential of this compound has been evaluated in multiple studies. For instance:
- Cytotoxicity Against Cancer Cell Lines : The compound has shown promising results against HepG2 (liver carcinoma) and A549 (lung carcinoma) cell lines with IC50 values indicating effective inhibition of cell growth .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve apoptosis induction and inhibition of cell proliferation pathways.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Pyrazole derivatives have been documented as inhibitors of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of pyrazole derivatives:
-
Study on Antitumor Activity :
- A study evaluated various pyrazole derivatives against different cancer cell lines, revealing that certain modifications to the pyrazole structure significantly enhanced their cytotoxicity. For instance, compounds with specific substituents exhibited IC50 values as low as 5.35 µM against HepG2 cells .
-
Mechanistic Studies :
- Interaction studies using techniques such as molecular docking and binding affinity assessments have shown that this compound can effectively bind to targets like monoamine oxidase, suggesting potential implications in neuroprotective therapies.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the Pyrazole Ring : Achieved through cyclization reactions using hydrazine derivatives.
- Introduction of Functional Groups : The phenylsulfonyl group can be introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of bases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids and brominated precursors. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm regiochemistry and infrared (IR) spectroscopy to identify functional groups like sulfonyl and methoxy moieties. Column chromatography is employed for purification .
Q. How is the compound’s molecular structure validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation, and data collection is performed using MoKα radiation. SHELXL (part of the SHELX suite) refines the structure, resolving bond lengths, angles, and torsional conformations. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) complement experimental data by modeling electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent interactions or tautomerism) not captured in static crystal structures. Employ temperature-dependent NMR to probe conformational flexibility. Compare experimental IR vibrational modes with DFT-simulated spectra to identify anomalies. For example, methoxy group orientations in the crystal lattice might differ from solution-phase conformers .
Q. What crystallographic challenges arise during refinement, and how are they addressed?
- Methodological Answer : Common issues include disorder in the phenylsulfonyl group or twinning due to packing effects. Use SHELXL’s restraints (e.g., SIMU, DELU) to model disordered regions. For twinned data, apply the HKLF5 format in SHELX to deconvolute overlapping reflections. High-resolution data (θ > 25°) improves precision in anisotropic displacement parameters .
Q. What computational strategies elucidate the compound’s pharmacological interactions?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens potential targets (e.g., kinase enzymes) by aligning the compound’s sulfonyl and diaryl groups into hydrophobic pockets. Molecular Dynamics (MD) simulations (using AMBER or GROMACS) assess binding stability over time. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
- Methodological Answer : Analyze hydrogen bonding (e.g., C–H⋯O) and π-π stacking interactions using CrystalExplorer. These interactions correlate with solubility and melting points. For instance, sulfonyl-oxygen atoms often act as acceptors in hydrogen bonds, enhancing crystallinity but reducing aqueous solubility .
Method Optimization Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (toluene/ethanol mixtures) to enhance cross-coupling efficiency. Use microwave-assisted synthesis to reduce reaction times. Monitor by TLC and optimize column chromatography gradients (e.g., hexane/ethyl acetate) for better separation of diastereomers .
Q. What advanced computational methods model the compound’s reactivity in solution?
- Methodological Answer : Combine time-dependent DFT (TD-DFT) with Polarizable Continuum Models (PCM) to simulate solvatochromic effects. Conduct Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions influencing stability. Compare with experimental UV-Vis spectra to validate charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
